1-Acetyl-3-methylindazole Exhibits 39-Fold Higher AChE Inhibitory Potency Than an Analogous 1-Isopropyl Derivative
In a direct comparative enzyme inhibition assay using recombinant Anopheles gambiae wild-type acetylcholinesterase (AChE), 1-acetyl-3-methylindazole (target compound) demonstrated an IC50 of 9.10 nM after 10 minutes of incubation [1]. In contrast, an analogous 1-isopropyl-3-methylindazole derivative (BDBM50124875 / CHEMBL3623555) exhibited an IC50 of 354 nM under identical assay conditions, representing a 38.9-fold reduction in inhibitory potency [2]. The observed difference in potency is directly attributable to the N1 substituent (acetyl vs. isopropyl), as the 3-methylindazole core is conserved between the two compounds.
| Evidence Dimension | Inhibition of recombinant Anopheles gambiae acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 9.10 nM |
| Comparator Or Baseline | 1-Isopropyl-3-methylindazole derivative; IC50 = 354 nM |
| Quantified Difference | 38.9-fold higher potency for target compound |
| Conditions | Inhibition of recombinant Anopheles gambiae wild-type AChE after 10 minutes by Ellman assay |
Why This Matters
For research programs focused on vector control or AChE-targeted insecticides, selecting 1-acetyl-3-methylindazole over the isopropyl analog provides a nearly 40-fold improvement in initial hit potency, significantly increasing the likelihood of identifying a viable lead compound.
- [1] BindingDB. BDBM50124876 CHEMBL3623554. IC50 = 9.10 nM. Inhibition of recombinant Anopheles gambiae wild-type AChE after 10 mins by Ellman assay. View Source
- [2] BindingDB. BDBM50124875 CHEMBL3623555. IC50 = 354 nM. Inhibition of recombinant Anopheles gambiae wild-type AChE after 10 mins by Ellman assay. View Source
